

improving the yield of Antiparasitic agent-19 synthesis

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Compound of Interest

Compound Name: Antiparasitic agent-19

Cat. No.: B15137070 Get Quote

Technical Support Center: Synthesis of Ivermectin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ivermectin. The focus is on improving the yield and purity of the final product by addressing common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ivermectin?

A1: Ivermectin is a semi-synthetic antiparasitic agent. The most common and industrially significant method for its synthesis is the catalytic hydrogenation of Avermectin B1, which is a mixture of Avermectin B1a and B1b.[1][2] This process selectively reduces the double bond at the C22-C23 position of the Avermectin macrocyclic lactone.[2] Avermectin itself is a natural product obtained through the fermentation of the bacterium Streptomyces avermitilis.[1]

Q2: What are the main components of the Ivermectin product?

A2: Commercial Ivermectin is a mixture consisting of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1]

Q3: What are the key challenges in Ivermectin synthesis that can affect yield?







A3: Several challenges can impact the final yield and purity of Ivermectin. These include:

- Catalyst activity and recovery: The cost and efficiency of the catalyst, typically a rhodiumbased complex like Wilkinson's catalyst, are significant factors.[3] Catalyst deactivation or difficult recovery can lead to lower yields and increased production costs.
- Side reactions and impurity formation: Incomplete hydrogenation or the formation of overreduced or rearranged byproducts can complicate purification and reduce the overall yield of the desired product.[4]
- Purification of the final product: Separating Ivermectin from unreacted Avermectin, catalyst residues, and other impurities requires efficient chromatographic techniques.[4]
- Use of hazardous materials: Some traditional methods may involve toxic solvents and reagents, posing safety and environmental concerns.[5][6]

Troubleshooting Guide



Issue	Potential Cause(s)	Recommended Solution(s)	
Low conversion of Avermectin to Ivermectin	Catalyst Inactivity: The catalyst may be poisoned or deactivated.	- Ensure the use of high-purity, oxygen-free solvents and reagents Consider using fresh catalyst or a different type of catalyst, such as a ruthenium-based catalyst which can be more costeffective.[3] - Pre-activate the catalyst according to the recommended procedure.	
2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.	 Increase the hydrogen pressure within the safe limits of the reaction vessel. Recommended pressures can range from 0.3 to 4 MPa.[3] 		
3. Inadequate Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.	- Optimize the reaction temperature. Typical ranges are between 40°C and 80°C. [3]		
Formation of Multiple Byproducts	Over-reduction: Non-selective hydrogenation of other double bonds in the molecule.	- Use a highly selective catalyst like Wilkinson's catalyst Optimize reaction time and temperature to favor the selective reduction of the C22-C23 double bond.	
2. Degradation of Avermectin or Ivermectin: The starting material or product may be unstable under the reaction conditions.	- Use milder reaction conditions (lower temperature, shorter reaction time) Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.		
3. Rearrangement of the Macrocyclic Ring: Unexpected	- Carefully control the reaction pH and temperature	_	



structural rearrangements can occur under certain conditions. [7]	Investigate the use of different solvent systems.	
Difficulty in Product Purification	Co-elution of Impurities: Impurities may have similar chromatographic behavior to Ivermectin.	- Optimize the HPLC or column chromatography method (e.g., change the mobile phase composition, use a different stationary phase).[4]
2. Catalyst Residues: Residual rhodium or other metals from the catalyst remain in the product.	- Employ effective catalyst removal techniques, such as treatment with activated carbon or specific scavengers. [6]	
Inconsistent B1a to B1b Ratio	Variation in Starting Material: The ratio of Avermectin B1a to B1b in the starting material directly influences the final product ratio.	- Ensure the starting Avermectin B1 has a consistent and specified ratio of B1a to B1b.
2. Different Reaction Rates: The hydrogenation rates of Avermectin B1a and B1b may differ slightly.	 While difficult to control, consistent reaction conditions will help maintain a consistent final product ratio. 	

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Avermectin B1 to Ivermectin

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

• Avermectin B1 (mixture of B1a and B1b)



- Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride) or an alternative catalyst (e.g., RuCl₃·3H₂O and monosulfonated triphenylphosphine sodium salt)[3]
- High-purity, deoxygenated solvent (e.g., toluene, ethanol, or a two-phase system of toluene, water, and ethanol)[3][6]
- Hydrogen gas (high purity)
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel (autoclave or high-pressure reactor)

Procedure:

- Reactor Preparation: The reaction vessel is charged with Avermectin B1 and the chosen solvent. The system is then purged several times with an inert gas to remove all oxygen.
- Catalyst Addition: The catalyst is added to the reactor under a stream of inert gas. The mass ratio of Avermectin to catalyst is a critical parameter to optimize, with typical ratios being around 145-155:1.2-1.5.[6]
- Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 1.0 1.4 MPa).[3][6] The reaction mixture is heated to the target temperature (e.g., 60 74 °C) and stirred vigorously for a set period (e.g., 1.5 8 hours).[3][6]
- Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC to determine the conversion of Avermectin B1.
- Work-up and Purification:
 - After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
 - The reaction mixture is filtered to remove the catalyst. In some procedures, the catalyst is removed by treatment with activated carbon.[6]
 - The solvent is removed under reduced pressure.



• The crude Ivermectin is then purified, typically by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5][6]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Ivermectin Synthesis

Catalyst System	Solvent	Temperat ure (°C)	Pressure (MPa)	Reaction Time (h)	Yield (%)	Referenc e
Wilkinson's Catalyst (RhCl(PPh 3)3)	Toluene	68-74	1.2-1.4	1.5-2	High (not specified)	[6]
[RhCl(COD)]2 / Sulphonate d Phosphine (heterogen eous)	Not specified	Not specified	Not specified	Not specified	85	[8]
RuCl ₃ ·3H ₂ O / TPPMS	Toluene/W ater/Ethan ol (5:2:1)	60	1.0	8	High (not specified)	[3]
Pd/C (for a modified synthesis from Avermectin B2)	2-butyl acetate	50	Not specified	8	67-72 (overall)	[5]

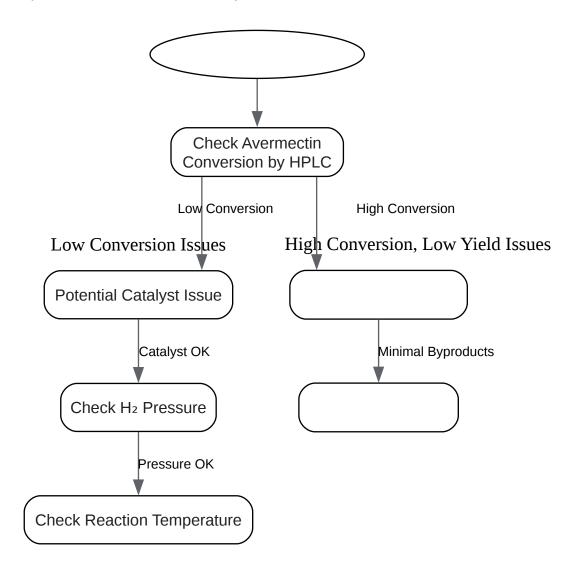
Visualizations





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Caption: Experimental workflow for the synthesis of Ivermectin.



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Caption: Troubleshooting decision tree for low Ivermectin yield.

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